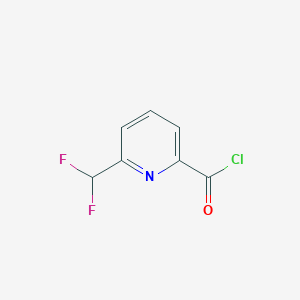
2-(Difluoromethyl)pyridine-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyridine-6-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group attached to the second position of the pyridine ring and a carbonyl chloride group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with phosgene or thionyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)pyridine-6-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-(Difluoromethyl)pyridine-6-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like triethylamine, are used.
Hydrolysis: Water or aqueous base solutions are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyridine-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyridine-6-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)pyridine-6-carbonyl chloride
- 2-(Chloromethyl)pyridine-6-carbonyl chloride
- 2-(Bromomethyl)pyridine-6-carbonyl chloride
Uniqueness
2-(Difluoromethyl)pyridine-6-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects compared to other halomethyl derivatives. This can lead to differences in reactivity, stability, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4ClF2NO |
|---|---|
Poids moléculaire |
191.56 g/mol |
Nom IUPAC |
6-(difluoromethyl)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO/c8-6(12)4-2-1-3-5(11-4)7(9)10/h1-3,7H |
Clé InChI |
UWOPPUCACWLCPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



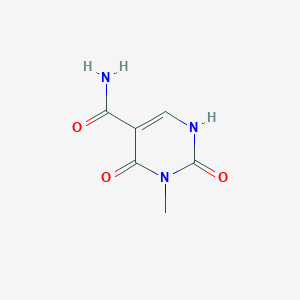
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)


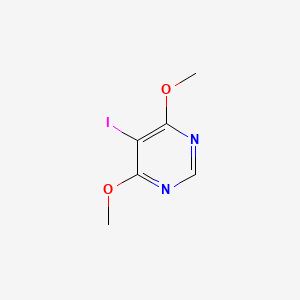

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)
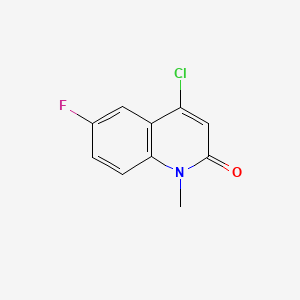
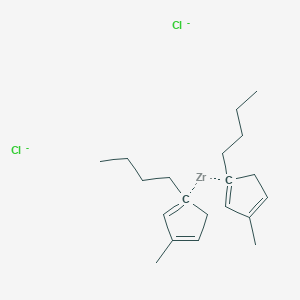
![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
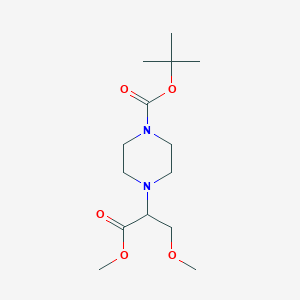
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
